3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide
Description
The compound 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide is a structurally complex heterocyclic molecule featuring a thieno[3,2-d]pyrimidine-2,4-dione core. This scaffold is substituted at the 1-position with a 5-formyl-2-methoxybenzyl group and at the 3-position with a propanamide moiety bearing an N-(4-methoxybenzyl) substituent. The 5-formyl and methoxy groups may enhance solubility and receptor binding, while the propanamide linker likely contributes to conformational flexibility.
Properties
CAS No. |
895651-45-3 |
|---|---|
Molecular Formula |
C26H25N3O6S |
Molecular Weight |
507.56 |
IUPAC Name |
3-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C26H25N3O6S/c1-34-20-6-3-17(4-7-20)14-27-23(31)9-11-28-25(32)24-21(10-12-36-24)29(26(28)33)15-19-13-18(16-30)5-8-22(19)35-2/h3-8,10,12-13,16H,9,11,14-15H2,1-2H3,(H,27,31) |
InChI Key |
YWOJDDCPJXNWAD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)C=O)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide is a complex organic molecule with significant potential in medicinal chemistry. With a molecular formula of and a molecular weight of 467.5 g/mol, this compound features a thieno[3,2-d]pyrimidine core known for its diverse biological activities. This article delves into the biological activity of the compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multiple steps that include the formation of the thieno[3,2-d]pyrimidine structure through various chemical reactions. The key steps in the synthesis process are:
- Formation of the Thieno[3,2-d]pyrimidine Core : This involves cyclization reactions that create the heterocyclic framework.
- Introduction of Functional Groups : The aldehyde and methoxy groups are introduced to enhance biological activity.
- Amidation Reaction : The final step involves coupling with N-(4-methoxybenzyl)propanamide to yield the target compound.
Biological Activity
The biological activity of This compound has been investigated in various studies:
Anticancer Activity
Preliminary studies suggest that compounds with a thieno[3,2-d]pyrimidine core exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through caspase activation pathways. In vitro studies have shown increased expression levels of caspase 3 in treated cell lines, indicating a potential mechanism for inducing programmed cell death.
- Cell Line Studies : Testing on various cancer cell lines has indicated cytotoxic effects at micromolar concentrations, suggesting its viability as an anticancer agent.
Enzyme Inhibition
Research indicates that derivatives of thieno[3,2-d]pyrimidines can act as inhibitors for several key enzymes:
- MAO-B Inhibition : Some analogs have demonstrated selective inhibition of monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases .
- Acetylcholinesterase (AChE) Inhibition : Compounds similar to this one have shown potential as AChE inhibitors, which could be beneficial in treating Alzheimer's disease by enhancing cholinergic transmission.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
-
Cytotoxicity Assays : A study reported that a related thieno[3,2-d]pyrimidine derivative exhibited an IC50 value of 0.37 µM against HeLa cells, significantly outperforming standard chemotherapeutics like sorafenib (IC50 = 7.91 µM) .
Compound IC50 (µM) Cell Line Thieno derivative 0.37 HeLa Sorafenib 7.91 HeLa - In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates and improved survival outcomes compared to control groups.
Comparison with Similar Compounds
Pyrimidine Derivatives ()
The brominated pyrimidine-2,4-diamine derivative synthesized in shares a pyrimidine core but lacks the fused thiophene ring present in the target compound. Its synthesis involves dioxane and toluenesulfonic acid under mild conditions, contrasting with the likely multi-step cyclization required for the thienopyrimidine core of the target compound.
Thiophene and Pyrazole Derivatives ()
Compounds 7a and 7b in feature thiophene and pyrazole moieties. While these lack the fused pyrimidine system, their synthesis via sulfur-mediated cyclization (using malononitrile or ethyl cyanoacetate) highlights methodologies relevant to forming sulfur-containing heterocycles. The target compound’s thienopyrimidine core likely requires more specialized cyclization agents or conditions, such as thermal or acid-catalyzed ring closure .
Propanamide Derivatives ()
The propanamides in incorporate sulfanyl-linked oxadiazole and thiazole groups, differing from the target’s thienopyrimidine-propanamide architecture. Their synthesis involves hydrazine, carbon disulfide, and sodium carbonate, which are distinct from the amide coupling or cyclization steps hypothesized for the target compound. The sulfanyl group in ’s compounds may confer metabolic instability compared to the target’s stable thienopyrimidine core .
Complex Amides ()
The peptidomimetic amides in contain tetrahydropyrimidinyl groups and aromatic substituents. While these share the amide functionality with the target compound, their structural complexity and peptide-like backbone contrast with the target’s planar heterocyclic core. The target’s methoxybenzyl groups may improve blood-brain barrier penetration compared to the bulky dimethylphenoxy groups in ’s compounds .
Data Table: Key Comparisons
Research Findings and Contradictions
- Synthesis Complexity: The target compound’s fused thienopyrimidine core likely requires higher-temperature cyclization or acid catalysis compared to simpler pyrimidines () or thiophenes () .
- Bioactivity Hypotheses : While and suggest kinase/protease inhibition for pyrimidine/amide derivatives, the target’s formyl group may confer unique selectivity for aldehyde dehydrogenase or related enzymes.
- Stability Considerations: The sulfanyl groups in ’s compounds may reduce metabolic stability relative to the target’s thienopyrimidine core, which is less prone to oxidative degradation .
Preparation Methods
Cyclocondensation of Thiophene Precursors
The core structure is typically synthesized via cyclocondensation of ethyl 3-aminothiophene-2-carboxylate with urea or formamide under high-temperature conditions (190–210°C). For example, heating ethyl 3-amino-4,5-dimethylthiophene-2-carboxylate with urea yields 5,6-dimethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Microwave-assisted methods using formamide reduce reaction times to 25–28 minutes with yields exceeding 85%.
Ethyl 3-aminothiophene-2-carboxylate (10 mmol) + Formamide (15 mL)
→ Microwave irradiation (350 W, 25–28 min)
→ Thieno[3,2-d]pyrimidine-2,4-dione (Yield: 87–92%).
Chlorination at Positions 2 and 4
To enable functionalization, the dione is treated with phosphorus oxychloride (POCl₃) under reflux, yielding 2,4-dichlorothieno[3,2-d]pyrimidine. This intermediate undergoes selective nucleophilic substitution at either position.
Installation of the 5-Formyl-2-Methoxybenzyl Group
N-Alkylation at Position 1
The 5-formyl-2-methoxybenzyl moiety is introduced via N-alkylation using 5-formyl-2-methoxybenzyl bromide. Reactions are conducted in tert-butanol with Hunig’s base (N,N-diisopropylethylamine, DIPEA) to deprotonate the NH group and facilitate nucleophilic attack.
Optimized Conditions :
2,4-Dichlorothieno[3,2-d]pyrimidine (1 eq) + 5-Formyl-2-methoxybenzyl bromide (1.2 eq)
+ DIPEA (2 eq) in tert-butanol, 80°C, 6 h
→ 1-(5-Formyl-2-methoxybenzyl)-2,4-dichlorothieno[3,2-d]pyrimidine (Yield: 73%).
Hydrolysis to Restore Dione Functionality
The 2,4-dichloro intermediate is hydrolyzed using aqueous potassium carbonate to regenerate the 2,4-dione structure while retaining the benzyl substituent.
Introduction of the Propanamide Side Chain at Position 3
Nucleophilic Substitution with Propanamine
The 3-position chlorine is displaced by propanamine in dimethyl sulfoxide (DMSO) at 50°C, forming 3-aminopropylthieno[3,2-d]pyrimidine. Excess amine ensures complete substitution.
Acylation with 4-Methoxybenzylcarbamoyl Chloride
The primary amine undergoes acylation with 4-methoxybenzylcarbamoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Alternatively, coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) improve yields in DMF.
3-Aminopropyl intermediate (1 eq) + 4-Methoxybenzylcarbamoyl chloride (1.5 eq)
+ HATU (1.2 eq), DMF, RT, 12 h
→ Target propanamide (Yield: 68–72%).
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, CHO), 8.45 (t, J = 5.6 Hz, 1H, NH), 7.85–6.75 (m, 7H, aromatic), 5.12 (s, 2H, N-CH₂-Ar), 4.32 (d, J = 4.8 Hz, 2H, NH-CH₂), 3.83 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 2.45–1.95 (m, 4H, CH₂-CH₂).
- IR (KBr) : 1725 cm⁻¹ (C=O), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).
Purity and Yield Optimization
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Core synthesis | Formamide, MW | 350 W, 25 min | 89 |
| N-Alkylation | 5-Formyl-2-methoxybenzyl bromide, DIPEA | 80°C, 6 h | 73 |
| Acylation | HATU, DMF | RT, 12 h | 72 |
Challenges and Alternative Routes
Competing Side Reactions
Microwave vs. Conventional Heating
Microwave-assisted cyclocondensation reduces reaction times from 6 hours to 25 minutes while improving yields by 8–12%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
